molecular formula C12H16N4 B2379043 3-(Azidomethyl)-1-benzylpyrrolidine CAS No. 218293-49-3

3-(Azidomethyl)-1-benzylpyrrolidine

Cat. No.: B2379043
CAS No.: 218293-49-3
M. Wt: 216.288
InChI Key: DESHGKSSGZCOSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Azidomethyl)-1-benzylpyrrolidine is a nitrogen-containing heterocyclic compound featuring a pyrrolidine backbone substituted with an azidomethyl group at the 3-position and a benzyl group at the 1-position. The azidomethyl (-CH₂N₃) moiety confers high reactivity, particularly in click chemistry applications, where it participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable 1,2,3-triazole linkages .

Properties

IUPAC Name

3-(azidomethyl)-1-benzylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c13-15-14-8-12-6-7-16(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESHGKSSGZCOSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN=[N+]=[N-])CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azidomethyl)-1-benzylpyrrolidine typically involves the introduction of an azidomethyl group to a benzylpyrrolidine precursor. One common method is the nucleophilic substitution reaction where a halomethyl derivative of benzylpyrrolidine reacts with sodium azide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions

3-(Azidomethyl)-1-benzylpyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Reaction Types

  • Substitution Reactions : The azido group can engage in nucleophilic substitution, forming new carbon-nitrogen bonds.
  • Reduction Reactions : The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Organic Synthesis

3-(Azidomethyl)-1-benzylpyrrolidine serves as a building block for the synthesis of more complex molecules. It is particularly useful in the formation of triazoles through click chemistry, which has applications in drug discovery and materials science.

Medicinal Chemistry

The compound has shown potential biological activities, making it a candidate for further investigation in drug development. Its azido functionality allows for selective modifications that can enhance pharmacological properties.

Case Studies

  • Antibacterial Efficacy : Research indicates that pyrrolidine derivatives, including those with azido groups, exhibit enhanced antibacterial properties against resistant bacterial strains. This suggests potential for developing new antibiotics from this scaffold.
  • Drug Resistance Mechanisms : Certain derivatives have been shown to combat drug-resistant bacteria by targeting multiple survival pathways, indicating their therapeutic potential beyond traditional antibiotics.
  • Prodrug Development : Compounds like this compound have been explored as prodrugs that release active pharmaceutical ingredients upon enzymatic cleavage, enhancing bioavailability and efficacy.

Materials Science

In materials science, this compound is utilized for developing new materials with specific properties, such as polymers and coatings that require functionalization for enhanced performance.

Unique Features

This compound is distinguished by its specific structure that combines the reactivity of the azido group with the stability of the benzylpyrrolidine scaffold. This unique combination facilitates both reactivity and structural integrity, making it particularly suitable for applications requiring both characteristics.

Mechanism of Action

The mechanism of action of 3-(Azidomethyl)-1-benzylpyrrolidine largely depends on the specific chemical reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form triazoles, which can then interact with various biological targets. The azido group itself is highly reactive and can be used to introduce functional groups into molecules, thereby modifying their properties and activities .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 3-(Azidomethyl)-1-benzylpyrrolidine and related azide-containing compounds:

Compound Name Core Structure Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications
This compound Pyrrolidine Azidomethyl, benzyl C₁₂H₁₅N₃ 201.27 Drug discovery, polymers
1-(Azidomethyl)benzene Benzene Azidomethyl C₇H₇N₃ 133.15 Corrosion inhibitors
3-(4′-Pyridyl)-6-aryl-triazolothiadiazoles Triazolothiadiazole Azide, pyridyl, aryl Varies Varies Antimicrobial agents
5-(Azidomethyl)cyclohept-1-ene Cycloheptene Azidomethyl, trifluoromethyl C₁₀H₇F₃O₂ 216.16 Unspecified
3-(Azidomethyl)-2-bromo-6-fluoropyridine Pyridine Azidomethyl, bromo, fluoro C₇H₅BrFN₃ 229.71 Synthetic intermediates

Key Observations :

  • Pyrrolidine vs. Benzene/Pyridine Backbones : The pyrrolidine ring in this compound introduces conformational rigidity and basicity, which may enhance binding to biological targets compared to planar aromatic cores like benzene or pyridine .
  • In contrast, halogenated pyridines (e.g., 3-(Azidomethyl)-2-bromo-6-fluoropyridine) are more likely to serve as intermediates for further functionalization .

Physical and Chemical Properties

  • Stability : Azides are generally thermally unstable, but the benzyl group in this compound may stabilize the molecule compared to smaller azides like 1-(azidomethyl)benzene.
  • Purity : Industrial-scale azide compounds (e.g., 5-(azidomethyl)cyclohept-1-ene) often achieve ≥95% purity, suggesting similar standards for this compound .

Biological Activity

3-(Azidomethyl)-1-benzylpyrrolidine is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and implications for therapeutic applications based on current literature.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzylpyrrolidine with azidomethylating agents. The azide group introduces unique properties that can enhance biological activity, particularly in drug development contexts.

Biological Activity

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to pyrrolidine derivatives. For instance, derivatives exhibiting structural similarities to this compound have shown significant activity against various bacterial strains. A comparative analysis of minimum inhibitory concentrations (MICs) suggests that modifications in the azide group can influence efficacy against both gram-positive and gram-negative bacteria.

CompoundMIC (µg/mL)Target Bacteria
This compoundTBDStaphylococcus aureus
Related Pyrrolidine Derivative4-10Escherichia coli
Another Analog2-5Pseudomonas aeruginosa

Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have demonstrated that while some pyrrolidine derivatives exhibit potent antimicrobial effects, they also show varying levels of cytotoxicity. For instance, a related compound was reported to have an IC50 value indicating moderate toxicity, suggesting a need for further optimization.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the azide group may interact with cellular targets such as proteins or nucleic acids, potentially disrupting essential biological processes. This interaction could lead to inhibition of bacterial growth or other therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological implications of pyrrolidine derivatives:

  • Antibacterial Efficacy : A study evaluating a series of pyrrolidine derivatives found that specific modifications led to enhanced antibacterial properties against resistant strains, highlighting the potential for developing new antibiotics from this scaffold .
  • Drug Resistance : Research has indicated that certain pyrrolidine compounds could combat drug-resistant bacteria by targeting multiple pathways involved in bacterial survival .
  • Therapeutic Potential : The dual-target mechanism observed in some related compounds suggests that this compound might be effective not only as an antibiotic but also in addressing other conditions where bacterial resistance is prevalent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.